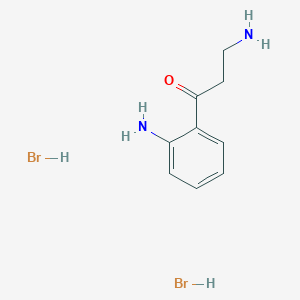
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes an amino group attached to a phenyl ring and a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide typically involves the reaction of 2-nitrobenzaldehyde with nitromethane to form 2-nitro-1-phenylpropan-1-one. This intermediate is then reduced to 3-amino-1-(2-aminophenyl)propan-1-one using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the formation of the dihydrobromide salt by reacting the amine with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the dihydrobromide salt in its pure form .
化学反応の分析
Types of Reactions
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
- 3-amino-1-(2-aminophenyl)propan-1-one dihydrochloride
- 3-amino-1-(2-aminophenyl)propan-1-one
Uniqueness
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide is unique due to its specific dihydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in certain applications where these properties are critical .
特性
分子式 |
C9H14Br2N2O |
|---|---|
分子量 |
326.03 g/mol |
IUPAC名 |
3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide |
InChI |
InChI=1S/C9H12N2O.2BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2;2*1H |
InChIキー |
KNLPLQJBAIXOQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CCN)N.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
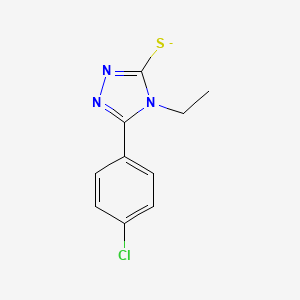
![2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]-](/img/structure/B12329239.png)
![tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate](/img/structure/B12329241.png)
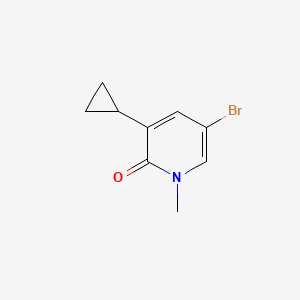
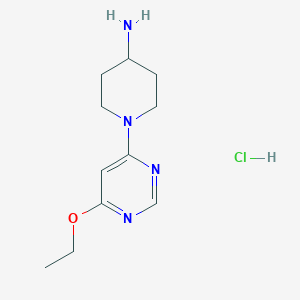
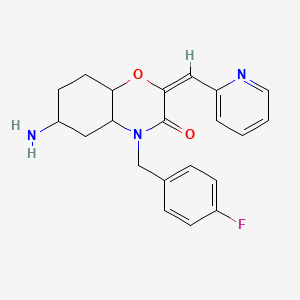

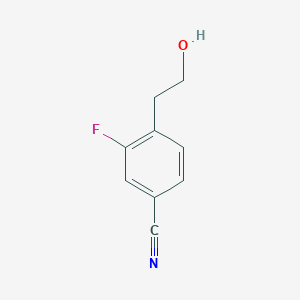
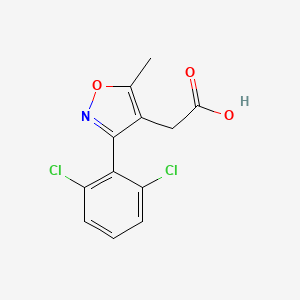
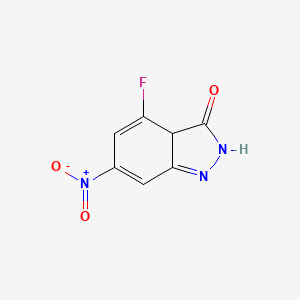
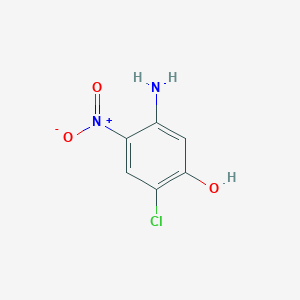
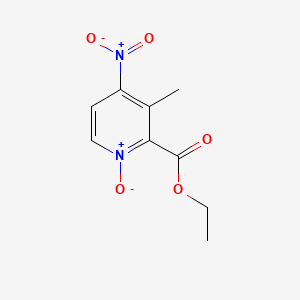
![2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12329322.png)
